An In-depth Technical Guide to 3,6-Dimethyl-3-phenylheptanoic Acid (CAS 101913-71-7)
An In-depth Technical Guide to 3,6-Dimethyl-3-phenylheptanoic Acid (CAS 101913-71-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 3,6-Dimethyl-3-phenylheptanoic acid is limited. This guide provides a comprehensive overview based on established chemical principles and data from structurally analogous compounds to facilitate research and development efforts.
Introduction and Overview
3,6-Dimethyl-3-phenylheptanoic acid, with the CAS number 101913-71-7, is a substituted carboxylic acid featuring a heptanoic acid backbone with methyl groups at the 3 and 6 positions and a phenyl group at the 3 position. The presence of a chiral center at the C3 position indicates that this compound can exist as a racemic mixture of enantiomers or in enantiopure forms. Its structural complexity, combining aromatic and aliphatic moieties with a carboxylic acid functional group, suggests potential applications in medicinal chemistry and materials science. Phenylalkanoic acids, as a class, are known to occur in nature and exhibit a range of biological activities.[1] This guide aims to provide a detailed technical overview of its chemical properties, proposed synthetic routes, and potential areas of application, drawing on data from related compounds to offer predictive insights.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 3,6-Dimethyl-3-phenylheptanoic Acid
| Property | Predicted Value/Range | Rationale and Comparative Data |
| Molecular Formula | C₁₅H₂₂O₂ | Based on structural analysis. |
| Molecular Weight | 234.34 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Similar branched-chain carboxylic acids are often liquids or low-melting solids at room temperature. |
| Boiling Point | > 300 °C (at 760 mmHg) | Estimated based on the boiling points of other C15 carboxylic acids, with an increase due to the phenyl group. |
| Melting Point | < 50 °C | The branched structure may disrupt crystal packing, leading to a lower melting point compared to linear analogues. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane); sparingly soluble in water. | The hydrophobic phenyl and heptyl groups dominate, while the carboxylic acid provides some polar character. |
| pKa | ~4.5 - 5.0 | Typical range for a carboxylic acid, slightly influenced by the electron-withdrawing phenyl group. |
| LogP | ~4.0 - 4.5 | The octanol-water partition coefficient is expected to be high due to the significant nonpolar character. |
Proposed Synthetic Pathways
The synthesis of 3,6-Dimethyl-3-phenylheptanoic acid can be approached through several established organic chemistry methodologies. A plausible and efficient route would involve the alkylation of a phenylacetonitrile or phenylacetic ester derivative.
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to a key carbon-carbon bond formation step, attaching the substituted alkyl chain to the carbon alpha to the phenyl group.
Caption: Retrosynthetic analysis of 3,6-Dimethyl-3-phenylheptanoic acid.
Proposed Synthetic Protocol
This proposed synthesis involves a two-step process starting from phenylacetonitrile.
Step 1: Alkylation of Phenylacetonitrile
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Deprotonation: To a solution of phenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) at -78 °C, add a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) to generate the carbanion.
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First Alkylation: Add one equivalent of methyl iodide and allow the reaction to warm to room temperature to form 2-phenylpropanenitrile.
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Second Deprotonation and Alkylation: Cool the reaction mixture back to -78 °C and add a second equivalent of strong base, followed by the addition of 1-bromo-4-methylpentane. Allow the reaction to warm to room temperature and stir until completion.
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Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Hydrolysis of the Nitrile
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Hydrolysis: The crude nitrile from the previous step is subjected to acidic or basic hydrolysis. Refluxing with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH or KOH) followed by acidification will yield the desired carboxylic acid.
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Purification: The crude acid can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Caption: Proposed two-step synthesis of 3,6-Dimethyl-3-phenylheptanoic acid.
Predicted Spectroscopic Data
Based on the structure of 3,6-Dimethyl-3-phenylheptanoic acid, the following spectroscopic features are anticipated.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR (CDCl₃) | δ ~7.2-7.4 ppm (m, 5H, Ar-H); δ ~2.5 ppm (m, 2H, -CH₂-COOH); δ ~1.5 ppm (m, 1H, -CH(CH₃)₂); δ ~1.3 ppm (s, 3H, C3-CH₃); δ ~0.9 ppm (d, 6H, -CH(CH₃)₂) and other aliphatic protons. |
| ¹³C NMR (CDCl₃) | δ ~180 ppm (C=O); δ ~145 ppm (quaternary Ar-C); δ ~128 ppm, ~127 ppm, ~126 ppm (Ar-C); δ ~50 ppm (quaternary C3); various signals in the aliphatic region (δ ~20-40 ppm). |
| IR (KBr or neat) | ~2500-3300 cm⁻¹ (broad, O-H stretch of carboxylic acid); ~1710 cm⁻¹ (strong, C=O stretch); ~3030 cm⁻¹ (Ar C-H stretch); ~2850-2960 cm⁻¹ (aliphatic C-H stretch); ~1600, ~1495, ~1450 cm⁻¹ (C=C stretch of aromatic ring). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 234. Subsequent fragmentation would likely involve loss of the carboxyl group (-45) and cleavage of the alkyl chain. |
These predictions are based on established chemical shift and vibrational frequency correlations and data from structurally similar compounds.[2]
Potential Applications and Biological Activity
While no specific biological activities have been reported for 3,6-Dimethyl-3-phenylheptanoic acid, the broader class of substituted fatty acids has shown promise in various therapeutic areas.
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Anticancer Agents: Substituted pentanoic and heptanoic acids have been investigated for their anticancer properties, with some derivatives showing cytotoxicity against leukemia cell lines.[3][4] The mechanism of action for some of these compounds involves the inhibition of enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[4]
-
Antimicrobial and Antiviral Activity: Lipopeptides containing substituted fatty acids have demonstrated a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[5]
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Metabolic Modulators: Phenylalkanoic acids and their derivatives are also studied in the context of metabolic pathways and have been used as probes to understand fatty acid metabolism.[6]
The unique substitution pattern of 3,6-Dimethyl-3-phenylheptanoic acid makes it an interesting candidate for screening in these and other biological assays. Its chirality also opens the possibility for stereospecific interactions with biological targets.
Safety and Handling
Specific safety and handling information for 3,6-Dimethyl-3-phenylheptanoic acid is not available. However, based on the general properties of carboxylic acids, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
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Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3,6-Dimethyl-3-phenylheptanoic acid is a compound with limited available data, presenting an opportunity for further research. This guide provides a foundational understanding of its predicted properties, a plausible synthetic strategy, and potential areas of application based on the current scientific literature for related compounds. The insights provided herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and chemical synthesis, enabling them to explore the potential of this and other novel chemical entities.
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